molecular formula C15H19NO2 B12343851 3-hydroxy-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one

3-hydroxy-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one

Cat. No.: B12343851
M. Wt: 245.32 g/mol
InChI Key: ALTNMIJLFVHACI-UHFFFAOYSA-N
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Description

3-hydroxy-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one is a heterocyclic compound with a quinoline core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with phenylhydrazine in the presence of an acid catalyst, followed by cyclization and oxidation steps . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

3-hydroxy-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with DNA and proteins .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Another heterocyclic compound with a different arrangement of nitrogen atoms.

    Tetrahydroquinoline: A reduced form of quinoline with similar chemical properties.

Uniqueness

3-hydroxy-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

3-hydroxy-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one

InChI

InChI=1S/C15H19NO2/c17-14-11-8-4-5-9-12(11)16-13(15(14)18)10-6-2-1-3-7-10/h1-3,6-7,11-13,15-16,18H,4-5,8-9H2

InChI Key

ALTNMIJLFVHACI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)C(C(N2)C3=CC=CC=C3)O

Origin of Product

United States

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